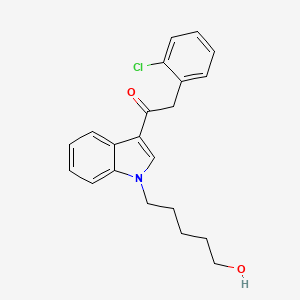

JWH 203 N-(5-hidroxipentil) metabolito

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

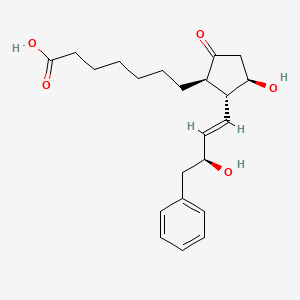

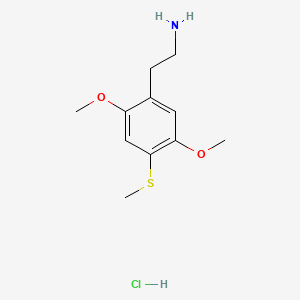

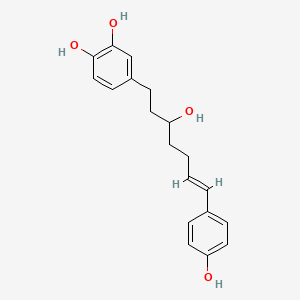

El metabolisto de JWH 203 N-(5-hidroxipentil) es un compuesto químico derivado del JWH 203, que pertenece a la familia de los fenilacetilindoles. Este compuesto actúa como un agonista cannabinoide, interactuando con los receptores cannabinoides tanto centrales como periféricos. Se utiliza principalmente en investigación y aplicaciones forenses para estudiar el metabolismo y los efectos de los cannabinoides sintéticos .

Aplicaciones Científicas De Investigación

El metabolisto de JWH 203 N-(5-hidroxipentil) se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Química: Estudio de las propiedades químicas y reacciones de los cannabinoides sintéticos.

Biología: Investigación de los efectos biológicos y el metabolismo de los cannabinoides sintéticos en varios organismos.

Medicina: Exploración de posibles aplicaciones terapéuticas y efectos toxicológicos.

Mecanismo De Acción

El mecanismo de acción del metabolisto de JWH 203 N-(5-hidroxipentil) implica su interacción con los receptores cannabinoides. El compuesto se une al receptor cannabinoide central (CB1) y al receptor cannabinoide periférico (CB2) con alta afinidad. Esta unión activa los receptores, lo que lleva a varios efectos fisiológicos, incluida la analgesia y la modulación de la liberación de neurotransmisores. Las vías moleculares involucradas incluyen la inhibición de la adenilato ciclasa y la activación de las quinasas de proteína activadas por mitógeno .

Análisis Bioquímico

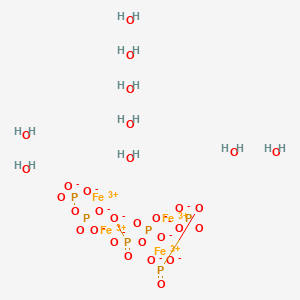

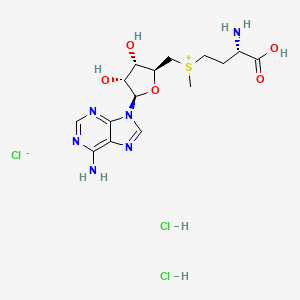

Biochemical Properties

The JWH 203 N-(5-hydroxypentyl) metabolite interacts with the central (CB 1) and peripheral (CB 2) receptors . The nature of these interactions is through binding affinities, which are slightly more potent for the JWH 203 N-(5-hydroxypentyl) metabolite compared to the related 2’-methoxy compound JWH 250 .

Cellular Effects

The JWH 203 N-(5-hydroxypentyl) metabolite influences cell function by acting as a cannabinoid (CB) agonist . It binds to the CB 1 and CB 2 receptors, which are part of cell signaling pathways

Molecular Mechanism

The mechanism of action of the JWH 203 N-(5-hydroxypentyl) metabolite involves binding interactions with the CB 1 and CB 2 receptors . This binding can lead to the activation or inhibition of enzymes, potentially causing changes in gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del metabolisto de JWH 203 N-(5-hidroxipentil) implica la hidroxilación de la cadena pentil del JWH 203. La reacción generalmente requiere condiciones específicas, incluido el uso de solventes y catalizadores apropiados para facilitar el proceso de hidroxilación. La ruta sintética detallada y las condiciones de reacción a menudo son propietarias y pueden variar según el laboratorio o la configuración industrial .

Métodos de producción industrial

La producción industrial del metabolisto de JWH 203 N-(5-hidroxipentil) implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares de grado de investigación. El compuesto generalmente se formula en metanol u otros solventes adecuados para su distribución .

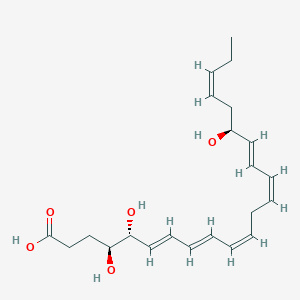

Análisis De Reacciones Químicas

Tipos de reacciones

El metabolisto de JWH 203 N-(5-hidroxipentil) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo puede oxidarse aún más para formar ácidos carboxílicos.

Reducción: El compuesto puede experimentar reacciones de reducción para modificar el grupo hidroxilo.

Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones generalmente implican temperaturas y niveles de pH controlados para garantizar el resultado de la reacción deseado .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes reducidos y derivados sustituidos, dependiendo de la reacción y las condiciones específicas utilizadas .

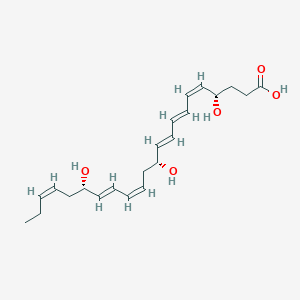

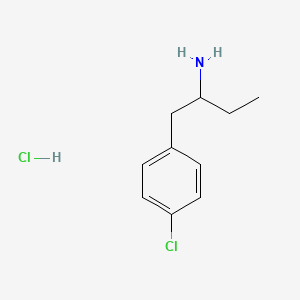

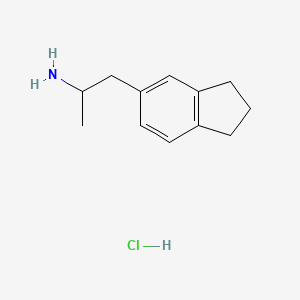

Comparación Con Compuestos Similares

Compuestos similares

JWH 018: Otro cannabinoide sintético con propiedades similares de unión a receptores.

JWH 250: Un compuesto relacionado con un grupo metoxilo en lugar de un grupo hidroxilo.

AM-2201: Un cannabinoide sintético con una cadena fluoropentil

Singularidad

El metabolisto de JWH 203 N-(5-hidroxipentil) es único debido a su hidroxilación específica en la cadena pentil, lo que influye en su perfil metabólico y detección en muestras biológicas. En comparación con el JWH 250, el JWH 203 muestra afinidades de unión ligeramente más potentes para los receptores cannabinoides, lo que lo convierte en un compuesto valioso para la investigación .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPYWJZEUWQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017574 |

Source

|

| Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-37-1 |

Source

|

| Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.